4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide
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Overview
Description
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound with the molecular formula C10H6F3N3O2. It is known for its unique structural features, which include a quinoline core substituted with a hydroxy group at the 4-position, a trifluoromethyl group at the 8-position, and a carbohydrazide moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxy Group Addition: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Carbohydrazide Formation: The carbohydrazide moiety can be introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly for its antitubercular and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as enoyl-ACP reductase, which is involved in fatty acid synthesis in bacteria.
Pathways Involved: By inhibiting enoyl-ACP reductase, the compound disrupts the synthesis of essential fatty acids, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Hydroxy-8-methylquinoline, 4-Hydroxy-8-chloroquinoline, 4-Hydroxy-8-bromoquinoline.
Biological Activity
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this compound, have been extensively studied for their potential therapeutic effects against various diseases. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
This compound has the following chemical structure:
- Molecular Formula : C11H8F3N3O2
- Molecular Weight : 273.20 g/mol
- CAS Number : 90260
This compound features a quinoline core with a hydroxyl group and a trifluoromethyl substituent, which contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study conducted on various derivatives, including this compound, reported promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
These findings suggest that the compound's structural features enhance its interaction with microbial targets, leading to effective inhibition.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using various in vitro models. In one study, the compound was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its ability to modulate inflammatory responses.
Treatment | NO Production (µM) |
---|---|
Control | 20 |
Compound Treatment | 5 |
The results demonstrated a significant reduction in NO levels, suggesting that the compound may act through the inhibition of inducible nitric oxide synthase (iNOS).
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies showed that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 10 |
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study published in ResearchGate explored the synthesis and antimicrobial evaluation of several trifluoromethyl quinoline derivatives, including this compound. The results indicated strong antimicrobial activity compared to standard antibiotics .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of quinoline derivatives in LPS-induced RAW 264.7 cells. The study demonstrated that the compound significantly reduced pro-inflammatory cytokines and NO production .
- Anticancer Potential : A comprehensive study assessed the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The findings revealed that this compound effectively inhibited cell proliferation and induced apoptosis .
Properties
Molecular Formula |
C11H8F3N3O2 |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)7-3-1-2-5-8(7)16-4-6(9(5)18)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) |
InChI Key |
OETNJGVZOBKJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NN |
Origin of Product |
United States |
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